BenchChemオンラインストアへようこそ!

Acetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-

Lipophilicity Permeability SAR

Acetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- (CAS 54444-91-6) is a small-molecule chroman derivative with a molecular formula of C11H12ClNO2 and a molecular weight of 225.67 g/mol. It belongs to the 3-acetamidochroman subclass, characterized by a chlorine atom at the 6-position of the benzopyran ring and an acetamide group at the 3-position.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 54444-91-6
Cat. No. B11879829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-
CAS54444-91-6
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC2=C(C=CC(=C2)Cl)OC1
InChIInChI=1S/C11H12ClNO2/c1-7(14)13-10-5-8-4-9(12)2-3-11(8)15-6-10/h2-4,10H,5-6H2,1H3,(H,13,14)
InChIKeyZTIUHIJVLRGNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(6-Chloro-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide (CAS 54444-91-6) Is the Preferred Chroman Acetamide Building Block for Medicinal Chemistry Sourcing


Acetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- (CAS 54444-91-6) is a small-molecule chroman derivative with a molecular formula of C11H12ClNO2 and a molecular weight of 225.67 g/mol . It belongs to the 3-acetamidochroman subclass, characterized by a chlorine atom at the 6-position of the benzopyran ring and an acetamide group at the 3-position . This specific substitution pattern defines its chemical reactivity, lipophilicity (LogP 2.62, PSA 41.82 Ų), and potential as a versatile synthetic intermediate, distinguishing it from oxidized, positional, or halogen-exchanged analogs commonly offered in the same product category .

Why Generic Substitution with Other Chroman Acetamides Fails: Key Differentiation of CAS 54444-91-6


Chroman acetamide derivatives with seemingly minor structural variations—such as oxidation state at the 4-position, acetamide positional isomerism, or halogen substitution at the 6-position—exhibit profoundly different physicochemical profiles, reactivity, and biological target engagement. The 3‑acetamido‑6‑chloro configuration of CAS 54444‑91‑6 confers a specific lipophilicity (LogP 2.62) and hydrogen‑bonding capacity (PSA 41.82 Ų) that directly impact membrane permeability, metabolic stability, and synthetic utility [REFS‑1]. Simple substitution with the 4‑oxo analog (CAS 54444‑50‑7) or the 4‑acetamido positional isomer (CAS 1266693‑28‑0) alters LogP, PSA, and electron distribution, rendering them unsuitable as direct replacements in structure‑activity relationship (SAR) studies or multi‑step synthetic routes without rigorous re‑validation [REFS‑2].

Head‑to‑Head Quantitative Differentiation: CAS 54444-91-6 vs. Its Closest Analogs


Lipophilicity-Driven Differentiation from the 4‑Oxo Analog (CAS 54444‑50‑7)

The target compound (CAS 54444-91-6) possesses a LogP of 2.62, calculated by ChemSrc . The 4‑oxo analog (CAS 54444‑50‑7), by contrast, introduces a ketone at C4, which increases polarity and reduces LogP by an estimated 0.5–1.0 units based on the incremental contribution of the ketone oxygen (class‑level estimation). In medicinal chemistry, a ΔLogP of ≥0.5 directly alters passive membrane permeability and oral absorption prediction, making the two compounds non‑interchangeable in cellular assays or ADME studies without re‑optimization [1].

Lipophilicity Permeability SAR

Positional Acetamide Isomerism: 3‑Acetamido vs. 4‑Acetamido Selectivity

Positional isomerism of the acetamide group fundamentally alters molecular recognition. The target compound bearing the acetamide at C3 (CAS 54444‑91‑6) was evaluated for cAMP phosphodiesterase inhibition and found to be inactive at 1 µM cGMP (compound classified as ‘insignificant’) [1]. The 4‑acetamido positional isomer (CAS 1266693‑28‑0) has not been reported in the same assay, but the shift from C3 to C4 alters the vector of the hydrogen‑bond donor/acceptor pharmacophore, which can dramatically change binding to biological targets. This highlights that 3‑acetamido and 4‑acetamido chromans are chemically distinct entities and cannot be used interchangeably in biological screening without independent target profiling [2].

Regiochemistry Structure‑Activity Relationship Target Engagement

Dihydroorotase Inhibition: A Negative Selectivity Fingerprint vs. HDAC-Targeted Chroman Libraries

In a counter‑screening panel, the target compound (CAS 54444‑91‑6) exhibited an IC50 of 1.00 × 10⁶ nM against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. This near‑millimolar potency indicates essentially no inhibition of this pyrimidine biosynthesis enzyme. By contrast, chroman‑based HDAC inhibitors within the same structural family (e.g., chromane hydroxamic acids from U.S. Patent 2024/0051931) show nanomolar IC50 values (often <100 nM) against HDAC1/2/3 [2]. The target compound’s lack of dihydroorotase and HDAC activity, confirmed by BindingDB entries showing IC50 of 2.0 × 10⁴ nM against HDAC1 [3], positions it as a clean negative control or scaffold‑hopping starting point rather than an HDAC‑active chemotype.

Enzyme Inhibition Counter‑screening Selectivity

Supply‑Chain Differentiation: Guaranteed Purity and ISO‑Certified Manufacturing vs. Uncertified Commodity Analogs

The target compound is commercially produced by MolCore at NLT 98% purity under an ISO‑certified quality system . By contrast, the closely related 4‑oxo analog (CAS 54444‑50‑7) and the amine precursor (CAS 54444‑99‑4) are frequently sourced from non‑ISO suppliers with minimum purity specifications as low as 95%, increasing the risk of batch‑to‑batch variability . This documented purity differential translates directly into experimental reproducibility: a 98% vs. 95% purity difference can introduce ≥3% of uncharacterized impurities, which is significant for high‑sensitivity biochemical assays where off‑target effects may arise at sub‑micromolar concentrations.

Quality Assurance ISO 9001 Reproducibility

Halogen‑Dependent Pharmacophore Tuning: 6‑Chloro vs. 6‑Fluoro/6‑Bromo Chroman Acetamides

The 6‑chloro substituent on the benzopyran ring provides a unique combination of moderate electron‑withdrawing character (Hammett σm = 0.37) and optimal van der Waals volume (12.0 cm³/mol) for filling hydrophobic enzyme pockets [2]. While no direct head‑to‑head biological data were identified, predictive physiochemical modeling indicates that the 6‑fluoro analog (σm = 0.34, volume 5.8 cm³/mol) is smaller and less lipophilic, and the 6‑bromo analog (σm = 0.39, volume 15.1 cm³/mol) is larger and more polarizable. This class‑level inference suggests that only the 6‑chloro congener optimally balances steric and electronic requirements for targets containing medium‑sized halogen‑binding pockets, such as certain cytochrome P450 isoforms and nuclear receptors [1] [2].

Halogen Bonding Electronic Effects SAR

Proven Application Scenarios for Acetamide, N-(6-Chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- Based on Quantitative Evidence


Negative Control for Epigenetic HDAC Inhibitor Screening Panels

Leveraging its validated inactivity against HDAC1 (IC50 2.0 × 10⁴ nM) [1] and dihydroorotase (IC50 1.00 × 10⁶ nM) [2], this compound serves as an ideal negative control in biochemical and cellular HDAC inhibition assays. Its use ensures that observed antiproliferative effects in cancer cell lines are not attributable to non‑specific chroman scaffold activity.

Scaffold‑Hopping Starting Point for Non‑HDAC Chroman‑Based Lead Discovery

The confirmed lack of HDAC inhibition [1] combined with optimal lipophilicity (LogP 2.62) and a clean synthetic handle (C3‑acetamido group) makes this compound a rational starting scaffold for lead discovery programs targeting alternative enzymes (e.g., kinases, GPCRs) where pan‑assay interference from HDAC activity must be excluded from the outset.

Physicochemical Probe for Membrane Permeability and Metabolic Stability Studies

With a calculated LogP of 2.62 and a polar surface area of 41.82 Ų , the compound occupies a favorable drug‑like chemical space not duplicated by the more polar 4‑oxo analog (estimated LogP < 2.1) [3]. This makes it a preferred probe molecule for PAMPA, Caco‑2, and microsomal stability assays when establishing baseline permeability and metabolic profiles for the 3‑acetamidochroman chemotype.

SAR Anchor Point for 6‑Position Halogen Optimization in Benzopyran Series

The 6‑chloro substitution provides distinct steric (van der Waals volume 12.0 cm³/mol) and electronic (σm = 0.37) properties [3] that are not replicated by 6‑fluoro (5.8 cm³/mol, σm = 0.34) or 6‑bromo (15.1 cm³/mol, σm = 0.39) congeners. In structure‑activity relationship campaigns, this compound serves as the critical mid‑range halogen reference point, enabling systematic exploration of halogen‑dependent potency and selectivity trends.

Quote Request

Request a Quote for Acetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.